molecular formula C13H15NO4S B4925163 N-isobutyl-2-oxo-2H-chromene-6-sulfonamide

N-isobutyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No. B4925163
M. Wt: 281.33 g/mol
InChI Key: TWYMGAFHBKNMDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives, including N-isobutyl-2-oxo-2H-chromene-6-sulfonamide, often involves multicomponent reactions or specific catalyzed reactions. For instance, the synthesis of related chromene moieties has been reported through a two-step reaction process, starting with the formation of specific sulfonamide compounds followed by heterocyclization (Okasha et al., 2019). Similarly, sulfonic acid functionalized ionic liquids have facilitated the synthesis of chromene derivatives in water, showcasing the role of novel catalysts in such syntheses (Chen, Zhu, & Su, 2011).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including N-isobutyl-2-oxo-2H-chromene-6-sulfonamide, is characterized by the chromene core, a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring. The sulfonamide group introduces a sulfonyl functional group (SO2NH2) into the molecule, which can significantly affect its electronic and steric properties. Studies on related compounds have utilized NMR, X-ray crystallography, and computational methods to elucidate their structure and conformation (Moree et al., 2009).

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, including cycloadditions, electrophilic substitutions, and reactions with nucleophiles due to the reactive sites present on both the chromene core and the sulfonamide group. The introduction of a sulfonamide group can enhance the reactivity of chromene derivatives towards nucleophilic attack, facilitating the synthesis of complex molecules (Esirden et al., 2017).

Physical Properties Analysis

The physical properties of N-isobutyl-2-oxo-2H-chromene-6-sulfonamide, like other chromene derivatives, are influenced by the molecular structure. These properties include solubility in various solvents, melting points, and crystal structure. For example, the crystal structure of similar compounds has been detailed, providing insights into their solid-state arrangement and potential intermolecular interactions (Sinha et al., 2012).

Chemical Properties Analysis

The chemical properties of N-isobutyl-2-oxo-2H-chromene-6-sulfonamide are defined by its reactivity and stability under various conditions. The presence of the sulfonamide group affects its acidity, basicity, and potential for forming hydrogen bonds, which are critical for its interactions and reactivity. Research on similar sulfonamide derivatives has shown their potential for undergoing various chemical transformations, contributing to their versatility in chemical synthesis and potential biological activities (Thondur, Sharada, & Satyanarayana, 2023).

Future Directions

The future directions for “N-isobutyl-2-oxo-2H-chromene-6-sulfonamide” and similar compounds could involve further exploration of their biological activities. Given the diverse biological activities of natural and synthetic coumarin derivatives, there is potential for the development of new drug candidates .

properties

IUPAC Name

N-(2-methylpropyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-9(2)8-14-19(16,17)11-4-5-12-10(7-11)3-6-13(15)18-12/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYMGAFHBKNMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide

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